

# Diheptyl Phthalate: A Technical Guide to Vapor Pressure and Environmental Transport

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diheptyl phthalate*

Cat. No.: *B032759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, vapor pressure, and environmental transport dynamics of **diheptyl phthalate** (DHp). The information is intended to support environmental risk assessment, exposure modeling, and research into the fate of semi-volatile organic compounds (SVOCs).

## Physicochemical Properties and Vapor Pressure

**Diheptyl phthalate** is the diheptyl ester of 1,2-benzenedicarboxylic acid. It is primarily used as a plasticizer to increase the flexibility of polymers. Its environmental behavior is largely dictated by its low volatility and high lipophilicity.

Table 1: Physicochemical Properties of Di-n-heptyl Phthalate

| Property         | Value                            | Source |
|------------------|----------------------------------|--------|
| Chemical Formula | C22H34O4                         | [1]    |
| Molecular Weight | 362.5 g/mol                      | [2]    |
| CAS Number       | 3648-21-3                        | [1]    |
| Appearance       | Colorless to light yellow liquid | [3]    |
| Boiling Point    | 360 °C; 195 °C at 0.04 mmHg      | [4]    |
| Density          | 0.988 g/mL at 25 °C              |        |
| Water Solubility | Sparingly soluble                |        |

The vapor pressure of a substance is a critical parameter governing its partitioning between the condensed and gaseous phases. For SVOCs like **diheptyl phthalate**, this property determines the potential for atmospheric transport. The environmental mobility and partitioning behavior are further described by Henry's Law Constant, the octanol-water partition coefficient (Kow), and the soil organic carbon-water partition coefficient (Koc).

Table 2: Vapor Pressure and Environmental Transport Parameters of Di-n-heptyl Phthalate

| Parameter  | Value  | Significance  | Source |
|--|--|---|--------|
| Vapor Pressure   | $2.07 \times 10^{-6}$ mmHg<br>(0.276 mPa) at 25 °C | Extremely low volatility  |        |
| Henry's Law Constant<br>(Estimated)                          | $3.5 \times 10^{-6}$ atm·m <sup>3</sup> /mol       | Indicates potential to volatilize from water surfaces                   |        |
| Log Kow (Octanol-Water Partition Coefficient)<br>(Estimated) | 7.6  | High lipophilicity; tendency to bioaccumulate in fatty tissues          |        |
| Soil Sorption Coefficient (Koc)<br>(Estimated)               | $5.7 \times 10^4$ L/kg                             | Very strong adsorption to soil and organic matter; low mobility in soil |        |

Note: Data for the branched isomer, diisooheptyl phthalate (DIHpP), includes a vapor pressure of  $9.33 \times 10^{-8}$  kPa ( $7.0 \times 10^{-7}$  mmHg) at 25°C and a measured water solubility of  $1.7 \times 10^{-5}$  g/L at 22°C.

## Environmental Transport and Fate

The low vapor pressure and high Koc value of **diheptyl phthalate** indicate that it is not highly mobile in the environment. Its primary fate is to partition into organic-rich phases such as soil, sediment, and biota.

- **Atmospheric Transport:** Once in the atmosphere, vapor-phase **diheptyl phthalate** is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of 22 hours. Due to its low volatility, a significant fraction is likely to adsorb to particulate matter and be removed from the atmosphere via wet or dry deposition.
- **Transport in Water:** The estimated Henry's Law constant suggests that **diheptyl phthalate** can volatilize from water surfaces. However, its strong tendency to adsorb to suspended solids and sediments (driven by its high Koc) is a more dominant process. Abiotic degradation processes like hydrolysis are generally slow for phthalates.

- **Transport in Soil and Sediment:** With a very high estimated  $K_{oc}$  of  $5.7 \times 10^4$ , **diheptyl phthalate** is expected to have no mobility in soil. It will be strongly adsorbed to soil organic matter and sediment, limiting its potential to leach into groundwater.
- **Bioaccumulation and Metabolism:** The high Log  $K_{ow}$  value of 7.6 indicates a strong potential for bioaccumulation in organisms' fatty tissues. However, the actual bioaccumulation is limited by the ability of organisms to metabolize the compound. Studies on rats with related phthalates show that they are absorbed and metabolized, with metabolites primarily excreted in urine and feces. The primary metabolic pathway involves hydrolysis to the monoester, followed by oxidation of the alkyl side chain. The bioavailability of **diheptyl phthalate** has been confirmed by its detection in various aquatic species.

**Caption:** Environmental transport pathways of **diheptyl phthalate**.

## Experimental Protocols

Accurate determination of vapor pressure and environmental parameters is essential for modeling and risk assessment. Below are detailed methodologies for key experiments.

For low-volatility compounds like **diheptyl phthalate**, traditional methods can be challenging. The isothermal evaporation method using a residence time chamber is a modern approach suitable for compounds with saturation vapor pressures ranging from  $10^{-8}$  to  $10^{-4}$  Pa.

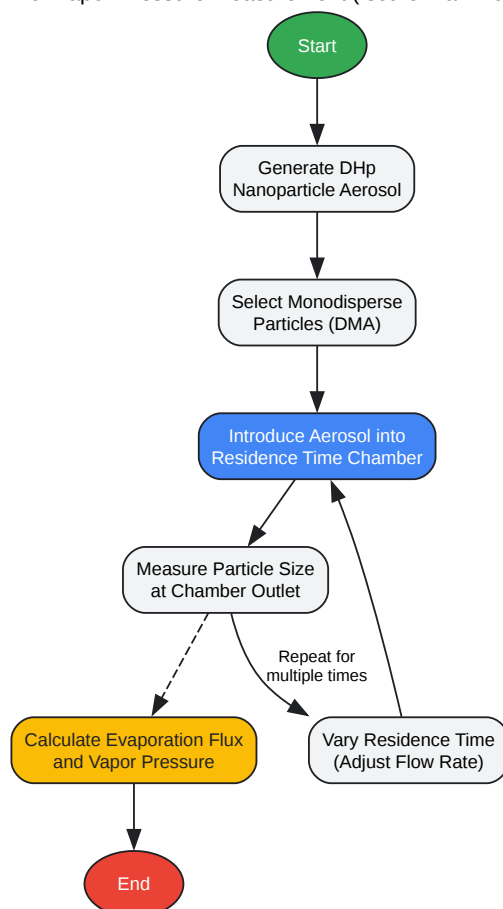
Protocol:

- **Aerosol Generation:** Generate single-compound nanoparticles of **diheptyl phthalate** using a suitable method, such as atomization or electrospray.
- **Particle Sizing and Selection:** Dry the aerosol and use a Differential Mobility Analyzer (DMA) to select a narrow, monodisperse size fraction.
- **Evaporation Chamber:** Introduce the monodisperse aerosol into a temperature-controlled residence time chamber. The chamber walls should be coated with an activated carbon cloth or other material to act as a sink for the evaporated gas-phase molecules, ensuring the gas-phase concentration remains near zero.
- **Residence Time Variation:** Measure the change in particle diameter at the outlet of the chamber for several different, well-defined residence times. This is typically achieved by

varying the flow rate of the carrier gas.

- **Data Analysis:** The change in particle diameter over time is used to determine the evaporation flux. The saturation vapor pressure ( $p_{sat}$ ) can then be calculated using the Fuchs-Sutugin equation for mass transfer in the transition regime.
- **Quantum Chemistry Correction:** For highly viscous or solid particles, quantum-chemistry-based calculations (e.g., COSMOtherm) can be used to estimate  $p_{sat}$  and provide context for the experimental results.

Workflow for Vapor Pressure Measurement (Isothermal Evaporation)



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for vapor pressure determination.

This protocol is based on the principles outlined in OECD Test Guideline 106, which determines the adsorption/desorption of a substance in soil using a batch equilibrium method.

## Protocol:

- **Soil Preparation:** Use a minimum of five different soil types with varying organic carbon content, pH, and texture. Air-dry the soils and sieve them (<2 mm). Characterize each soil for pH, organic carbon content, and texture (sand/silt/clay).
- **Test Solution Preparation:** Prepare a stock solution of **diheptyl phthalate** in a suitable, water-miscible solvent (e.g., methanol). Prepare aqueous test solutions by spiking purified water with the stock solution. The final solvent concentration should be minimal (<0.1%) to avoid co-solvent effects. A radiolabeled (e.g.,  $^{14}\text{C}$ ) test substance is preferred for ease of analysis.
- **Preliminary Test:** Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.
- **Adsorption Phase:**
  - Add a known mass of soil to centrifuge tubes.
  - Add a known volume of the test solution to each tube.
  - Include control samples (soil without test substance, and test substance solution without soil) to check for degradation or adsorption to the vessel.
  - Agitate the tubes at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibration time (typically 24-48 hours).
- **Phase Separation:** Centrifuge the tubes at a high speed to separate the soil from the aqueous phase.
- **Analysis:** Analyze the concentration of **diheptyl phthalate** remaining in the aqueous supernatant. If using a radiolabeled compound, liquid scintillation counting is used. Otherwise, a validated chromatographic method (e.g., HPLC-UV, GC-MS) is required.
- **Calculation:**

- The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.
- The soil adsorption coefficient ( $K_d$ ) is calculated for each soil:  $K_d = (\text{Concentration in soil}) / (\text{Concentration in water})$
- The organic carbon-normalized adsorption coefficient ( $K_{oc}$ ) is then calculated:  $K_{oc} = (K_d / \% \text{ Organic Carbon}) \times 100$

The analysis of phthalates in environmental matrices is challenging due to their ubiquitous presence in laboratory materials, leading to a high risk of sample contamination.

General Protocol (e.g., for Water or Soil Extract):

- Contamination Control: Use glassware that has been rigorously cleaned and baked at high temperatures. All solvents and reagents must be of high purity and checked for phthalate contamination. Avoid all plastic materials where possible.
- Sample Extraction:
  - Water: Use solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent. Elute the analyte with a suitable organic solvent like acetonitrile or ethyl acetate.
  - Soil/Sediment: Use a Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture such as hexane/acetone.
- Cleanup: The raw extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction.
- Analysis: The final determination is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection. GC-MS is often preferred for its high selectivity and sensitivity, which helps to distinguish the analyte from matrix interferences.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diheptyl phthalate | C<sub>22</sub>H<sub>34</sub>O<sub>4</sub> | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-n-heptyl Phthalate-d<sub>4</sub> | C<sub>22</sub>H<sub>34</sub>O<sub>4</sub> | CID 102601149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. DI-N-HEPTYL PHTHALATE | 3648-21-3 [chemicalbook.com]
- To cite this document: BenchChem. [Diheptyl Phthalate: A Technical Guide to Vapor Pressure and Environmental Transport]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032759#vapor-pressure-and-environmental-transport-of-diheptyl-phthalate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)